molecular formula C9H16N2O2 B2420969 Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-70-7

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B2420969
CAS No.: 29924-70-7
M. Wt: 184.239
InChI Key: HXGLXQDKRXSLFI-UHFFFAOYSA-N
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Description

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound that belongs to the group of tertiary diamines. It is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis processes .

Mechanism of Action

Target of Action

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate, also known as DABCO, is a highly nucleophilic tertiary amine base . It is commonly used in organic synthesis as a weak Lewis base . The primary targets of DABCO are organic compounds that require a base or a nucleophile for their reactions .

Mode of Action

DABCO interacts with its targets by acting as a catalyst, a base, and a nucleophile . As a catalyst, it accelerates various organic reactions, such as the Morita–Baylis–Hillman reaction . As a base, it can accept protons from acidic compounds . As a nucleophile, it can donate its lone pair of electrons to electrophilic centers in other molecules .

Biochemical Pathways

The biochemical pathways affected by DABCO are numerous, given its versatile role in organic synthesis . It is involved in the formation of carbon–carbon bonds, protection and deprotection of functional groups, and the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .

Pharmacokinetics

It is known that dabco is soluble in water and many polar and nonpolar solvents . This suggests that it may have good bioavailability.

Result of Action

The result of DABCO’s action is the successful completion of various organic reactions . It enables the synthesis of a wide range of organic compounds, including carbocyclic and heterocyclic compounds .

Action Environment

DABCO is hygroscopic and can absorb CO2 and moisture from the air . Therefore, it must be stored under an inert gas atmosphere in a refrigerator . Its reactivity may be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals .

Safety and Hazards

DABCO is moderately toxic by ingestion or inhalation and is a skin and eye irritant. It should be handled with care and used in a fume hood .

Future Directions

DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . Its applications in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds, are being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with ethyl chloroformate under basic conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its ethyl ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-13-9(12)8-7-10-3-5-11(8)6-4-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLXQDKRXSLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN2CCN1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

reacting piperazine and ethyl 2,3-dibromopropanoate to form ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;
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